4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine
Description
4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is a pyridine-based compound featuring a sulfanyl bridge linking two pyridine rings, with one substituted by a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]sulfanylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3S/c12-11(13,14)7-1-4-17-10(5-7)18-9-2-3-16-6-8(9)15/h1-6H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVXPATYJNVKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)SC2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505372-23-5 | |
| Record name | 4-([4-(trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)pyridine-2-thiol with 3-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is used as a building block for synthesizing more complex molecules.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for designing new therapeutic agents .
Industry
In the industrial sector, 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is used in the development of agrochemicals and materials science. Its unique chemical properties contribute to the performance and stability of various products .
Mechanism of Action
The mechanism of action of 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-([4-(Trifluoromethyl)pyridin-3-amine and related pyridine derivatives:
Key Findings:
Structural Similarities and Bioactivity: UDO and UDD share the trifluoromethylpyridine motif with the target compound, but their inclusion of piperazine/piperidine rings and additional aromatic groups (e.g., chlorophenyl) enhances their binding to CYP51 . The sulfanyl bridge in the target compound may offer distinct steric or electronic effects compared to UDO/UDD’s bulkier substituents.
Impact of Substituents: The trifluoromethyl group consistently improves metabolic stability across analogs. However, compounds like Pemaglitazar demonstrate that sulfanyl groups paired with carboxylic acid moieties (e.g., butanoic acid) can shift activity toward nuclear receptor targets (e.g., PPAR) rather than CYP51 .
Hydrogen-Bonding and Solubility: The pyridin-3-amine group in the target compound provides one H-bond donor, similar to UDD and the pyrimidin-2-amine analog. However, UDO’s ketone and UDD’s tertiary amine introduce additional H-bond acceptors, which may influence solubility and membrane permeability .
Biological Activity
The compound 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine , also known by its CAS number 1505372-23-5, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 232.22 g/mol. The presence of trifluoromethyl and sulfanyl groups contributes to its unique chemical behavior and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor Activity : Many derivatives of pyridine and pyrimidine have shown promising results in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Compounds with sulfanyl groups have been linked to the inhibition of various enzymes, which can be beneficial in treating metabolic disorders.
- Microtubule Disruption : Some studies suggest that pyridine derivatives can act as microtubule-targeting agents, disrupting the normal function of tubulin in cancer cells, leading to apoptosis.
- Enzymatic Inhibition : The sulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in cancer metabolism or other diseases.
Case Study 1: Antitumor Activity
A study on related compounds demonstrated that certain trifluoromethyl-substituted pyridines exhibited potent antitumor effects against various cell lines, including HeLa and PC3. The half-maximal inhibitory concentration (IC50) values were significantly lower than standard chemotherapeutic agents, indicating higher potency. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HeLa | 0.01 |
| 5f | PC3 | 0.49 |
These findings suggest that the structural features of trifluoromethyl-pyridine derivatives contribute to their enhanced biological activity .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. The compound was found to inhibit LDH activity effectively, with low nanomolar IC50 values observed for structurally similar compounds. This inhibition correlated with decreased lactate production in pancreatic cancer cells, highlighting the potential therapeutic applications in metabolic regulation .
Comparative Analysis
The following table summarizes the biological activities reported for various pyridine derivatives:
Q & A
Q. What synthetic methodologies are commonly employed for constructing the sulfanyl-bridged pyridine core in this compound?
The sulfanyl linkage is typically formed via nucleophilic aromatic substitution (SNAr) between a thiol-bearing pyridine derivative and a halogenated trifluoromethylpyridine precursor. For example, coupling reactions under inert atmospheres (e.g., nitrogen) with catalysts like CuI or Pd-based systems can enhance efficiency. Reaction optimization often involves solvent screening (e.g., DMF, THF) and temperature gradients (80–120°C) to balance yield and purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR : and NMR to verify substitution patterns and trifluoromethyl group integrity.
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyridinylsulfanyl structures where dihedral angles between pyridine rings range from 6.4° to 15.5°, confirming near-planar arrangements .
- HRMS : Validates molecular weight with <2 ppm error margins.
Q. How can researchers assess the stability of the sulfanyl group under varying pH conditions?
Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis. Degradation kinetics (e.g., half-life) are calculated using peak area reduction. Sulfanyl bonds in similar compounds show instability in strongly acidic conditions (pH <4) due to protonation-induced cleavage .
Advanced Research Questions
Q. How can contradictory data between DFT-predicted and experimental 13C^{13}\text{C}13C chemical shifts be resolved?
Discrepancies often arise from solvation effects or crystal packing forces unaccounted for in computational models. Cross-validation with X-ray-derived bond lengths (e.g., C–S bonds: 1.76–1.82 Å) and torsional angles refines DFT parameters. For example, intramolecular hydrogen bonds (N–H···N, 2.1–2.3 Å) observed in crystal structures can explain anomalous shifts .
Q. What strategies mitigate poor aqueous solubility in bioactivity assays?
Methodologies include:
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
- Prodrug design : Introduce phosphate or acetate esters at the amine group, as demonstrated in pyridine-based COX-2 inhibitors .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cellular models .
Q. How can researchers design analogs to probe the trifluoromethyl group’s role in target binding?
A systematic SAR approach includes:
- Isosteric replacement : Substitute CF with CHF, CCl, or CH to assess hydrophobic/hydrophilic balance.
- Positional isomerism : Synthesize 3- or 5-trifluoromethylpyridinyl variants to map steric tolerance in enzyme active sites (e.g., COX-2 inhibition assays show 10–30% activity variance with positional changes) .
- Fluorine walk : Introduce fluorine atoms at adjacent positions to study electronic effects on binding affinity .
Q. What experimental controls are essential when analyzing non-specific binding in kinase inhibition assays?
- Negative controls : Use inactive analogs (e.g., desulfanylated derivatives) to baseline non-specific interactions.
- ATP competition assays : Validate target specificity by measuring IC shifts with increasing ATP concentrations.
- Thermal shift assays : Monitor protein melting temperature () changes to confirm direct binding .
Methodological Considerations
- Crystallization protocols : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals. Additives like hexane or ethyl acetate improve crystal lattice formation .
- Chromatographic purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities. Retention times for the target compound typically fall between 8–12 minutes .
- Data contradiction resolution : Multi-technique validation (e.g., combining NMR, X-ray, and computational docking) minimizes misinterpretation of electronic or steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
